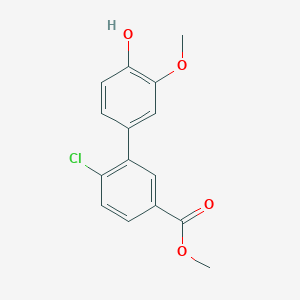
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol (also known as 4-CMP) is a phenolic compound used in a variety of scientific research applications. It is an aromatic compound with a molecular weight of 222.66 g/mol and is composed of two phenol rings, one of which is chlorinated, and a methoxycarbonyl group. It is used in a variety of laboratory experiments, including organic synthesis and drug discovery.
Aplicaciones Científicas De Investigación
4-CMP is used in a wide range of scientific research applications, from organic synthesis and drug discovery to biochemical and physiological studies. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers and polymeric materials. In addition, it has been used in the synthesis of various polysaccharides and polysaccharide-based materials.
Mecanismo De Acción
4-CMP is an aromatic compound and its mechanism of action is based on its ability to form complexes with other molecules. This property enables it to interact with other molecules and form complexes that can be used in a variety of scientific research applications. Its aromatic structure enables it to form hydrogen bonds with other molecules, which helps to stabilize the complex and increase its stability.
Biochemical and Physiological Effects
4-CMP has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that 4-CMP has anti-inflammatory, anti-oxidative, and anti-cancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CMP has a number of advantages for laboratory experiments. It is a relatively stable compound with a high purity level of 95%. It is also relatively inexpensive and can be easily synthesized. However, it is not very soluble in water, which can limit its use in some experiments. In addition, it is potentially hazardous and should be handled with caution.
Direcciones Futuras
The potential of 4-CMP for use in scientific research is still being explored. Future studies could focus on further exploring its potential anti-inflammatory, anti-oxidative, and anti-cancer activities. In addition, further research could be conducted to explore its potential as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Furthermore, research could be conducted to investigate its potential for use in the synthesis of various polymers and polymeric materials. Finally, further research could be conducted to explore its potential for use in the synthesis of various polysaccharides and polysaccharide-based materials.
Métodos De Síntesis
4-CMP is synthesized via a reaction between 2-chloro-5-methoxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at temperatures between 70 and 80 °C and yields a 95% pure product.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-14-8-9(4-6-13(14)17)11-7-10(15(18)20-2)3-5-12(11)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYXTYQWYSNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685772 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261898-91-2 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

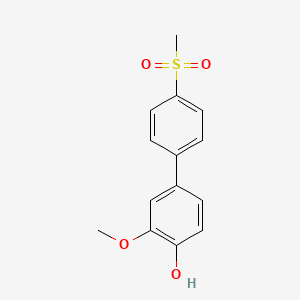
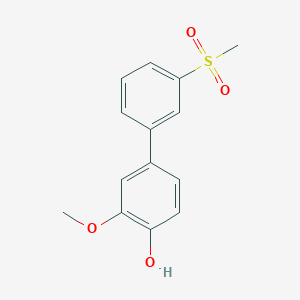
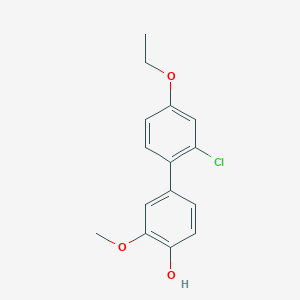
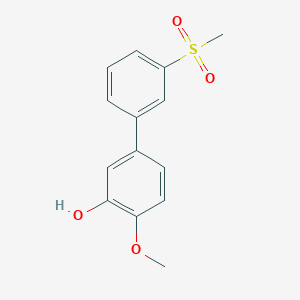
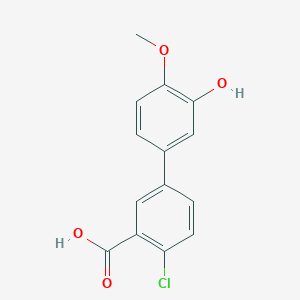
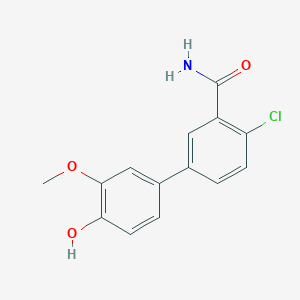
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380349.png)
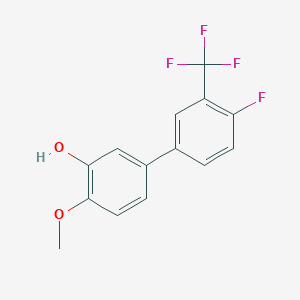
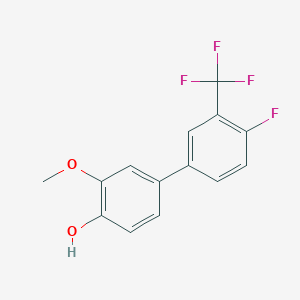
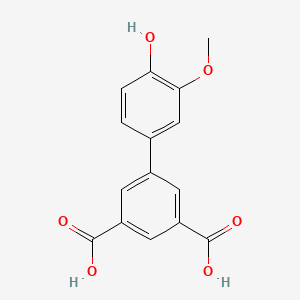
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)